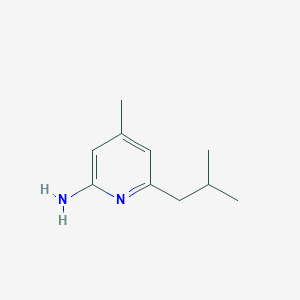

6-Isobutyl-4-methylpyridin-2-amine

説明

特性

分子式 |

C10H16N2 |

|---|---|

分子量 |

164.25 g/mol |

IUPAC名 |

4-methyl-6-(2-methylpropyl)pyridin-2-amine |

InChI |

InChI=1S/C10H16N2/c1-7(2)4-9-5-8(3)6-10(11)12-9/h5-7H,4H2,1-3H3,(H2,11,12) |

InChIキー |

VMTPVCVORKDABN-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=NC(=C1)N)CC(C)C |

製品の起源 |

United States |

準備方法

合成経路と反応条件

6-イソブチル-4-メチルピリジン-2-アミンの合成は、さまざまな合成経路を通じて実現できます。 一般的な方法の1つは、鈴木-宮浦カップリング反応であり、これはアリールまたはビニルボロン酸とアリールまたはビニルハライドの間の、パラジウム触媒によるクロスカップリング反応です 。この方法は、温和な反応条件と高い官能基許容性のために好まれています。

工業的生産方法

工業的環境では、6-イソブチル-4-メチルピリジン-2-アミンの生産には、大規模なバッチまたは連続フロープロセスが関与する場合があります。これらの方法は、化合物の高収率と高純度を保証し、研究や産業におけるさまざまな用途に適しています。

化学反応の分析

科学研究の応用

6-イソブチル-4-メチルピリジン-2-アミンは、科学研究において幅広い用途があります。これには、次のようなものがあります。

化学: これは、より複雑な有機分子の合成におけるビルディングブロックとして使用されます。

生物学: これは、酵素-基質相互作用と受容体結合研究におけるリガンドとして役立ちます。

医学: これは、抗炎症作用や抗菌作用など、潜在的な治療効果について調査されています。

科学的研究の応用

Inhibition of Nitric Oxide Synthase

One notable application of 6-Isobutyl-4-methylpyridin-2-amine is its role as an inhibitor of nitric oxide synthase (NOS). It has been shown to selectively inhibit inducible NOS (iNOS), which is crucial in various inflammatory conditions. Studies indicate that this compound can reduce nitric oxide production in vitro, suggesting potential therapeutic uses in conditions characterized by excessive nitric oxide production, such as sepsis and chronic inflammatory diseases .

Development of Anticancer Agents

Recent research has explored the use of 6-Isobutyl-4-methylpyridin-2-amine in the development of anticancer agents. For instance, it has been investigated as a part of a series of compounds targeting the Hedgehog signaling pathway, which is implicated in several cancers. The compound's structure allows it to interact effectively with key proteins involved in this pathway, potentially leading to new treatment strategies for cancers such as basal cell carcinoma and medulloblastoma .

Case Study 1: Inhibition of Hedgehog Pathway

A study published in the Journal of Medicinal Chemistry examined various derivatives of pyridine compounds, including 6-Isobutyl-4-methylpyridin-2-amine, for their efficacy against the Hedgehog signaling pathway. The results indicated that certain modifications to the compound could enhance its potency as an inhibitor, making it a candidate for further development in cancer therapeutics .

Case Study 2: Anti-inflammatory Effects

Another significant study focused on the anti-inflammatory properties of 6-Isobutyl-4-methylpyridin-2-amine. The compound was tested in mouse models for its ability to reduce inflammation markers associated with various diseases. The findings demonstrated a dose-dependent reduction in inflammatory cytokines, supporting its potential use as an anti-inflammatory agent .

作用機序

類似の化合物との比較

類似の化合物

6-イソブチル-4-メチルピリジン-2-アミンに似た化合物には、次のような他のピリジン誘導体があります。

- 2-イソブチル-6-メチルピリジン-4-アミン

- 4-メチルピリジン-2-アミン

- 6-メチルピリジン-2-アミン.

独自性

6-イソブチル-4-メチルピリジン-2-アミンをこれらの類似の化合物とは異なるものにしているのは、官能基のユニークな組み合わせであり、これにより、異なる化学的および生物学的特性が与えられます。この独自性は、さまざまな研究や産業用途にとって貴重な化合物となっています。

類似化合物との比較

Structure-Activity Relationship (SAR) Insights :

- The isobutyl group at the 6-position enhances binding affinity, likely through hydrophobic interactions with the NOS2 active site.

- Fluorinated alkyl chains introduce polar effects and steric constraints, reducing potency. Activity improves with chain length (e.g., 4-fluorobutyl > 3-fluoropropyl > 2-fluoropropyl).

Pyrimidine-Based Analogues

Pyrimidine derivatives with similar amine functionalities exhibit distinct pharmacological profiles:

Key Differences :

- Pyrimidine cores introduce additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity compared to pyridines.

- Chlorine or piperidinyl groups in pyrimidines may improve solubility or target selectivity but reduce NOS2 inhibition efficacy.

Substituted Pyridines with Functional Groups

Modifications beyond alkyl/fluorinated chains further demonstrate structural versatility:

Critical Observations :

- Thioether linkages (e.g., in , Compound 33) introduce sulfur atoms, which may modulate redox properties but require further pharmacological validation.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 6-Isobutyl-4-methylpyridin-2-amine with high purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, starting from acetonitrile derivatives, reduction with sodium borohydride in methanol introduces the amine group. Critical steps include anhydrous conditions to minimize hydrolysis and precise temperature control. Purification via reversed-phase high-performance liquid chromatography (RP-HPLC) ensures >95% purity, as demonstrated in analogous pyridopyrimidine syntheses . Key reagents and conditions should be optimized to suppress side reactions, such as over-alkylation.

Q. Which analytical techniques are essential for characterizing 6-Isobutyl-4-methylpyridin-2-amine?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR confirm structural integrity and substituent positions (e.g., δ ~2.4 ppm for methyl groups, δ ~8.1 ppm for pyridine protons) .

- Mass Spectrometry : ESI-MS and HRMS validate molecular weight (e.g., [M+H]+ at m/z 205.12 for C11H16N2) .

- X-ray Crystallography : Resolves absolute configuration; single-crystal studies at 100 K with R factors <0.05 ensure accuracy .

- HPLC : Monitors purity (>95%) and identifies impurities .

Advanced Research Questions

Q. How can X-ray crystallography resolve stereochemical ambiguities in 6-Isobutyl-4-methylpyridin-2-amine derivatives?

- Methodological Answer : Low-temperature (100 K) X-ray diffraction minimizes thermal motion, enhancing resolution. For example, a study on N-butyl-4-methyl-6-phenylpyrimidin-2-amine achieved an R factor of 0.040 and a data-to-parameter ratio of 14.1, enabling precise localization of substituents . This technique is indispensable when NMR cannot distinguish diastereomers due to overlapping signals.

Table 1 : Crystallographic Parameters for Related Pyrimidin-2-amine Derivatives

| Compound | Temperature (K) | R Factor | Data-to-Parameter Ratio | Reference |

|---|---|---|---|---|

| N-Butyl-4-methyl-6-phenylpyrimidin-2-amine | 273 | 0.040 | 14.1 | |

| 4-Methyl-6-phenylpyrimidin-2-amine | 273 | 0.113 | 14.0 |

Q. How can researchers address discrepancies in reported biological activities of 6-Isobutyl-4-methylpyridin-2-amine derivatives?

- Methodological Answer : Discrepancies may arise from impurities, isomerism, or substituent effects. Strategies include:

- Orthogonal Validation : Cross-check purity using HPLC and NMR .

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., isobutyl vs. phenyl groups) to isolate bioactivity drivers .

- Metabolic Profiling : Assess stability under physiological conditions to rule out degradation artifacts.

Q. What strategies optimize the ligand properties of 6-Isobutyl-4-methylpyridin-2-amine in metal coordination chemistry?

- Methodological Answer :

- Electron-Donating Modifications : Introduce methoxy or amino groups to enhance metal binding affinity.

- Computational Modeling : Density Functional Theory (DFT) predicts preferred coordination geometries (e.g., octahedral vs. tetrahedral) .

- Spectroscopic Validation : UV-Vis and EPR confirm metal-ligand charge transfer and spin states.

- X-ray Analysis : Resolve coordination modes, as seen in bis-pyridinylamine complexes .

Data Contradiction Analysis

Q. How should researchers interpret conflicting NMR data for 6-Isobutyl-4-methylpyridin-2-amine derivatives?

- Methodological Answer : Contradictions may stem from solvent effects, tautomerism, or dynamic processes. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。